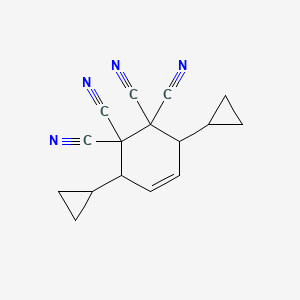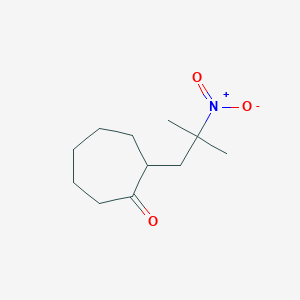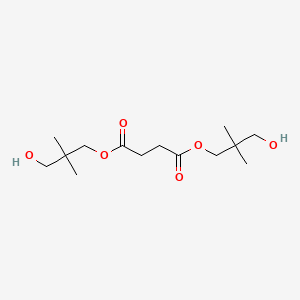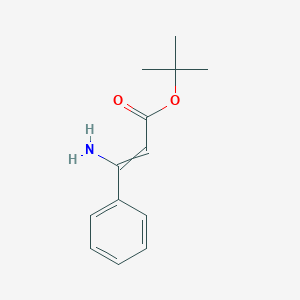![molecular formula C18H28O3S2 B14386757 benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-76-3](/img/structure/B14386757.png)
benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol is a complex organic compound that combines the structural features of benzoic acid and a dithiolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the dithiolan ring, which is then attached to a heptyl chain. This intermediate is subsequently reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol or sulfide structure.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially altering their function. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid Derivatives: Compounds like methyl benzoate and benzyl benzoate share the benzoic acid moiety but differ in their functional groups.
Dithiolan Compounds: Molecules such as 1,3-dithiolane and its derivatives have similar ring structures but lack the heptyl chain and benzoic acid component.
Uniqueness
Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of a benzoic acid moiety with a dithiolan ring and a heptyl chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
88122-76-3 |
|---|---|
Molekularformel |
C18H28O3S2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C11H22OS2.C7H6O2/c1-2-3-4-5-6-7-11-13-9-10(8-12)14-11;8-7(9)6-4-2-1-3-5-6/h10-12H,2-9H2,1H3;1-5H,(H,8,9)/t10-,11-;/m1./s1 |
InChI-Schlüssel |
GJELAOHLCIHCRZ-NDXYWBNTSA-N |
Isomerische SMILES |
CCCCCCC[C@@H]1SC[C@H](S1)CO.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CCCCCCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}-L-alanine](/img/structure/B14386679.png)


![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)


![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)





![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
